molecular formula C20H18N2O7S2 B12093166 Aranotin

Aranotin

Cat. No.: B12093166
M. Wt: 462.5 g/mol
InChI Key: HXWOWBFXYUFFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Aranotin is a naturally occurring compound classified as an epipolythiodiketopiperazine, primarily isolated from the fungus Aspergillus terreus. Its complex structure, characterized by a central diketopiperazine unit modified by various functional groups, contributes to its significant biological activities, particularly its antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₂₃N₃O₄S₂ and a molecular weight of approximately 462.5 g/mol. The structural features of this compound include:

  • Diketopiperazine core : This core structure is essential for its biological activity.
  • Functional groups : The presence of sulfur and oxygen moieties plays a crucial role in its reactivity and interaction with biological systems.

This compound exhibits notable antiviral activity, particularly against RNA viruses. Research indicates that it selectively inhibits viral RNA polymerase, which is critical for viral replication. This mechanism positions this compound as a promising candidate for the development of antiviral drug formulations.

Key Findings on Mechanism:

  • Inhibition of RNA Polymerase : this compound's ability to inhibit viral RNA polymerase without affecting mammalian DNA-based RNA polymerase makes it a targeted antiviral agent .
  • Interaction with Biological Systems : Studies suggest that this compound interacts with sulfhydryl compounds, potentially modulating its biological activity and opening avenues for drug design.

Biological Activity Overview

The biological activities of this compound extend beyond antiviral effects. It has been investigated for various applications, including:

  • Antiviral Properties : Effective against several viruses such as poliovirus (types 1, 2, and 3), coxsackievirus (A21), rhinovirus, and parainfluenza viruses (types 1 and 3) in vitro and in vivo .
  • Potential Immunosuppressive Effects : Similar compounds have shown immunosuppressive properties, indicating potential applications in transplantation medicine .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds. Below are selected findings from notable research:

Study FocusFindings
Antiviral ActivityThis compound demonstrated significant inhibition of viral replication in cell cultures infected with poliovirus and rhinovirus .
Mechanism ElucidationResearch indicated that the inhibition of viral RNA polymerase is dose-dependent and requires specific structural features of the compound.
Biosynthesis PathwaysThe biosynthesis involves complex enzymatic pathways starting with phenylalanine residues coupled by non-ribosomal peptide synthetases .

Applications in Drug Development

Given its unique properties, this compound presents several potential applications in drug development:

  • Antiviral Drug Formulations : Due to its selective inhibition of viral enzymes, this compound could be developed into antiviral therapies targeting specific RNA viruses.
  • Research on Mycotoxins : Its role in understanding fungal biology and mycotoxin interactions provides insights into broader ecological impacts and potential therapeutic uses.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Aranotin against RNA viruses, and how is this experimentally validated?

this compound inhibits RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral RNA replication. Methodological validation involves:

  • Enzymatic assays : Measuring RdRp activity inhibition using purified viral polymerases (e.g., poliovirus or coxsackievirus RdRp) with IC50/EC50 quantification .
  • In vivo models : Administering this compound in rodent models to assess antiviral efficacy, bioavailability (e.g., 14% in rats), and toxicity .
  • Structural analysis : X-ray crystallography or cryo-EM to confirm binding interactions with RdRp active sites .

Q. Which experimental models are commonly used to evaluate this compound’s antiviral activity, and what are their limitations?

  • In vitro models : Cell-based assays (e.g., Vero or HeLa cells infected with target viruses) to quantify viral load reduction via qRT-PCR or plaque assays. Limitations include poor translatability to human physiology .
  • In vivo models : Rodent studies to assess pharmacokinetics and toxicity. Challenges include species-specific metabolic differences affecting bioavailability .
  • Enzymatic screens : High-throughput RdRp inhibition assays. These may lack cellular context (e.g., membrane permeability, off-target effects) .

Q. What analytical techniques are critical for confirming this compound’s purity and structural integrity during isolation?

  • Chromatography : HPLC or LC-MS to verify purity (>95%) and identify degradation products .
  • Spectroscopy : NMR (¹H/¹³C) and FTIR for structural elucidation and functional group validation .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (C₁₄H₈O₄; 240.21 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers ensure the specificity of this compound’s inhibition toward viral RdRp over host polymerases?

  • Comparative enzymatic assays : Test this compound against host RNA polymerases (e.g., Pol I/II/III) to quantify selectivity ratios .
  • Mutagenesis studies : Engineer RdRp variants with altered active sites to identify critical binding residues .
  • Cellular toxicity assays : Measure host cell viability and mitochondrial function to rule off-target effects .

Q. What strategies resolve discrepancies in this compound’s reported efficacy across viral strains or experimental systems?

  • Meta-analysis : Systematically compare datasets across studies, adjusting for variables like cell type, viral load, and assay sensitivity .
  • Orthogonal validation : Combine enzymatic assays with cellular infectivity models to confirm RdRp-specific inhibition .
  • Dose-response profiling : Establish EC90/EC50 ratios under standardized conditions to account for strain-dependent variability .

Q. What synthetic challenges arise in developing this compound analogues with improved bioavailability, and how are they addressed?

  • Stereochemical complexity : The epoxyquinone structure requires asymmetric synthesis techniques (e.g., Sharpless epoxidation) .
  • Pharmacokinetic optimization : Modify lipophilicity via pro-drug formulations or PEGylation to enhance oral bioavailability .
  • Stability studies : Assess degradation under physiological pH/temperature using accelerated stability testing .

Q. How can researchers design experiments to distinguish this compound’s direct antiviral effects from immunomodulatory activity?

  • Knockout models : Use RdRp-deficient viruses or host cells lacking innate immune sensors (e.g., RIG-I⁻/⁻) to isolate antiviral mechanisms .
  • Cytokine profiling : Quantify IFN-α/β and IL-6 levels in treated vs. untreated infected models .
  • Time-of-addition assays : Add this compound at different infection stages (pre-/post-entry) to pinpoint the mechanism .

Q. Methodological Considerations

  • Statistical rigor : Report means with standard deviations (e.g., EC50 = 1.2 ± 0.3 μM) and justify significant digits per instrument precision .
  • Reproducibility : Detail RdRp assay buffer conditions, temperature, and substrate concentrations in supplementary materials .
  • Ethical compliance : Adhere to animal welfare guidelines (e.g., ARRIVE) for in vivo studies, including sample size justification .

Properties

Molecular Formula

C20H18N2O7S2

Molecular Weight

462.5 g/mol

IUPAC Name

(16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl) acetate

InChI

InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3

InChI Key

HXWOWBFXYUFFKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.